molecular formula C19H25NO2S B11177940 N-benzyl-2,4,6-trimethyl-N-(propan-2-yl)benzenesulfonamide

N-benzyl-2,4,6-trimethyl-N-(propan-2-yl)benzenesulfonamide

Cat. No.: B11177940
M. Wt: 331.5 g/mol
InChI Key: VCONDVLLWPDJIC-UHFFFAOYSA-N
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Description

N-BENZYL-2,4,6-TRIMETHYL-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzyl group, three methyl groups, and an isopropyl group attached to a benzene ring, along with a sulfonamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2,4,6-TRIMETHYL-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves the following steps:

    Formation of the Benzyl Sulfonamide: The initial step involves the reaction of benzylamine with a sulfonyl chloride derivative to form the benzyl sulfonamide.

    Alkylation: The benzyl sulfonamide is then alkylated using an appropriate alkylating agent, such as isopropyl bromide, under basic conditions to introduce the isopropyl group.

    Methylation: The final step involves the methylation of the benzene ring using methyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2,4,6-TRIMETHYL-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonamide group to an amine.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-BENZYL-2,4,6-TRIMETHYL-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-BENZYL-2,4,6-TRIMETHYL-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This can lead to various biological effects, including antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    N-BENZYL-2,4,6-TRIMETHYLBENZENESULFONAMIDE: Similar structure but lacks the isopropyl group.

    N-ISOPROPYL-2,4,6-TRIMETHYLBENZENESULFONAMIDE: Similar structure but lacks the benzyl group.

Uniqueness

N-BENZYL-2,4,6-TRIMETHYL-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is unique due to the presence of both benzyl and isopropyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups can enhance its potential as a versatile reagent in organic synthesis and its efficacy in biological applications.

Properties

Molecular Formula

C19H25NO2S

Molecular Weight

331.5 g/mol

IUPAC Name

N-benzyl-2,4,6-trimethyl-N-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C19H25NO2S/c1-14(2)20(13-18-9-7-6-8-10-18)23(21,22)19-16(4)11-15(3)12-17(19)5/h6-12,14H,13H2,1-5H3

InChI Key

VCONDVLLWPDJIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC2=CC=CC=C2)C(C)C)C

Origin of Product

United States

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